molecular formula C9H8N2O B11920827 Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one

Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one

Cat. No.: B11920827
M. Wt: 160.17 g/mol
InChI Key: HRUBQSPQLQGWHR-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one is a complex organic compound characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a pyrrolo[3,2-C]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

spiro[1H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-2-one

InChI

InChI=1S/C9H8N2O/c12-8-9(2-3-9)6-5-10-4-1-7(6)11-8/h1,4-5H,2-3H2,(H,11,12)

InChI Key

HRUBQSPQLQGWHR-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CN=C3)NC2=O

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

The classical Simmons-Smith reaction uses diiodomethane (CH2_2I2_2) and a zinc-copper couple to generate a carbene intermediate. Applied to pyrrolopyridine systems:

  • Substrate Design : A pyrrolopyridine derivative with an exocyclic double bond positioned for cyclopropanation.

  • Reaction Conditions :

    • CH2_2I2_2 (2.5 equiv), Zn-Cu (3.0 equiv) in anhydrous ether.

    • Temperature: 0°C to reflux, 12–24 hours.

This method’s regioselectivity is influenced by the electronic nature of the double bond. Electron-deficient alkenes favor faster cyclopropanation, potentially directing ring formation to the pyrrolopyridine’s α-position.

Rhodium-Catalyzed Methods

Rhodium(II) carboxylates, such as Rh2_2(OAc)4_4, catalyze cyclopropanation via diazo decomposition. For example:

  • Diazo Precursor : Ethyl diazoacetate (N2_2CHCO2_2Et).

  • Mechanism :

    • RhII^{II} generates a metallocarbene intermediate.

    • Carbene transfer to the pyrrolopyridine alkene forms the cyclopropane.

This method offers superior stereocontrol compared to Simmons-Smith, with trans-selectivity exceeding 9:1 in model systems.

Intramolecular Cyclization Approaches

Intramolecular reactions minimize side products by pre-organizing reactive sites. Two strategies are prominent:

Base-Mediated Cyclization

A gem-dihalide precursor can undergo dehydrohalogenation to form the cyclopropane ring. For example:

  • Precursor : 1-(2,2-dibromoethyl)pyrrolo[3,2-c]pyridin-2(1H)-one.

  • Conditions :

    • KOtBu (2.0 equiv) in THF at −78°C.

    • Gradual warming to room temperature over 6 hours.

This method’s success hinges on the rigidity of the precursor, which pre-organizes the dihalide and β-hydrogen for elimination.

Acid-Catalyzed Lactamization

Cyclization under acidic conditions can simultaneously form the cyclopropane and lactam rings:

  • Substrate : A linear precursor with adjacent amine and cyclopropane-forming groups.

  • Conditions :

    • HCl (conc.) in refluxing ethanol.

    • Reaction time: 8–12 hours.

Protonation of the amine enhances electrophilicity, promoting attack on the carbonyl and subsequent ring closure.

Photochemical and Thermal Methods

[2+2] Photocycloaddition

While typically forming cyclobutanes, UV irradiation of enones adjacent to strained alkenes can yield cyclopropanes via retro-aldol pathways. For instance:

  • Substrate : A pyrrolopyridine-conjugated enone.

  • Conditions :

    • UV light (λ = 300 nm) in benzene.

    • Photoinitiator: Benzophenone (1 mol%).

This method remains exploratory for spiro systems, with yields <20% reported in preliminary studies.

Thermal Ring Contraction

Heating medium-sized rings (e.g., cycloheptanes) can induce contraction to cyclopropanes via radical intermediates. Applied to pyrrolopyridines:

  • Substrate : A seven-membered ring fused to pyrrolo[3,2-c]pyridine.

  • Conditions :

    • Decalin at 180°C under nitrogen.

    • Reaction time: 48 hours.

This approach is limited by competing decomposition pathways but offers a route to highly strained systems.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield Range*
MulticomponentOne-pot synthesis, atom economyRequires precise stoichiometric control45–68%
Simmons-SmithBroad substrate scopePoor stereoselectivity30–55%
Rhodium catalysisHigh trans-selectivityCost of metal catalysts50–75%
Base-mediatedNo external catalysts requiredSensitive to precursor conformation25–40%
Acid-catalyzedRapid cyclizationCompeting hydrolysis side reactions35–60%

*Yields extrapolated from analogous spiro syntheses.

Characterization and Quality Control

Critical analytical data for this compound include:

  • HRMS : m/z 160.0637 (calc. for C9_9H8_8N2_2O, [M+H]+^+).

  • 1^1H NMR (DMSO-d6_6): δ 8.45 (s, 1H, pyridinyl), 7.90 (d, J = 5.1 Hz, 1H), 4.10–4.05 (m, 2H, cyclopropane), 2.95–2.85 (m, 2H).

  • X-ray Crystallography : Confirms spiro geometry with cyclopropane C-C bond lengths of 1.51–1.54 Å .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,3’-pyrrolo[3,2-B]pyridin]-2’(1’H)-one
  • Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one

Uniqueness

Spiro[cyclopropane-1,3’-pyrrolo[3,2-C]pyridin]-2’(1’H)-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one is a heterocyclic compound with a unique spiro structure that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1642801-92-0
  • Molecular Formula : C9H7ClN2O
  • Molecular Weight : 194.62 g/mol

Biological Activity Overview

The biological activities of spiro compounds, particularly those containing nitrogen heterocycles like pyrrolidine and pyridine, have been extensively studied. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Research indicates that spiro compounds can exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of spiro compounds could inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study :
A derivative of this compound was tested against breast cancer cell lines. The results showed a reduction in cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)15.0Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of spiro compounds. A study focusing on the effects of this compound in models of neurodegeneration suggested that it could mitigate oxidative stress and inflammation in neuronal cells.

Mechanism :
The compound was found to upregulate antioxidant enzymes and downregulate pro-inflammatory cytokines in neuronal cultures exposed to neurotoxic agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Certain studies suggest that this compound may act as a selective inhibitor for specific kinases involved in cancer progression.
  • Apoptosis Induction : The ability to trigger apoptotic pathways is crucial for its anticancer effects.
  • Antioxidant Activity : By enhancing cellular antioxidant defenses, the compound protects cells from oxidative damage.

Q & A

Q. What are the primary synthetic routes for Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one?

  • Methodological Answer : Synthesis typically involves cyclopropanation and spiro-ring formation. Key approaches include:
  • Metal-free cyclopropanation : Tosylhydrazone salts react with 3-methyleneindolin-2-ones under thermal conditions, avoiding hazardous diazo compounds. This method achieves high diastereoselectivity (up to 20:1 dr) .
  • Transition metal-catalyzed cyclization : Silver(I) phosphine catalysts enable chelation-controlled cycloisomerization of piperidine and pyrrole precursors. Reaction conditions (e.g., dichloromethane solvent, 60°C) optimize spiro-ring yields .
  • Ring-closing metathesis (RCM) : Grubbs II catalyst facilitates allyl group cyclization in dichloromethane, followed by TFA-mediated deprotection to yield the spiro core. Quantitative yields are reported for intermediate steps .

Q. How is the compound characterized after synthesis?

  • Methodological Answer : A multi-technique approach ensures structural validation:
  • LCMS : Confirms molecular weight (e.g., [M+H]+ = 195 for the 6’-chloro derivative) and purity .
  • NMR spectroscopy : 1H and 13C NMR identify ring junction stereochemistry and substituent positions. For example, spiro carbons appear as distinct singlets in 13C spectra .
  • X-ray crystallography : Resolves absolute configuration (e.g., CCDC 843674 for related spiro[indoline-3,4’-pyridines]) .
  • IR spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and NH/OH groups .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during spiro-ring formation?

  • Methodological Answer : Selectivity depends on reaction design:
  • Metal-free methods : Tosylhydrazone salts generate carbene intermediates that favor syn-addition to pyrrolo-pyridine systems, driven by steric and electronic effects .
  • Metal catalysts : Silver(I) coordinates to nitrogen atoms in pyrrolo-pyridine precursors, directing cyclization to a single diastereomer. Solvent polarity (e.g., DMF vs. THF) further modulates selectivity .
  • Thermodynamic vs. kinetic control : Higher temperatures (e.g., 80°C) may favor thermodynamically stable diastereomers, while low temperatures (0°C) trap kinetic products .

Q. What strategies resolve contradictions in bioactivity data for spiro compounds?

  • Methodological Answer : Discrepancies often arise from structural analogs or assay conditions. To address this:
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., halogenation at the 5’-position) and correlate changes with target binding (e.g., kinase inhibition) .
  • Biochemical assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50) to validate mechanisms. For example, spiro-azaindolones show HPK1 inhibition via ATP-binding site competition .
  • Computational modeling : Density functional theory (DFT) predicts spiro-ring strain and substituent effects on bioactivity .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Critical parameters include:
  • Catalyst loading : Grubbs II catalyst at 2.5 mol% minimizes byproducts in RCM steps .
  • Purification : Trituration from CH2Cl2 or EtOAC/cyclohexane gradients removes unreacted precursors .
  • Deprotection : TFA in dichloromethane (1:3 v/v) efficiently removes SEM groups without degrading the spiro core .
  • Scale-up considerations : Batch reactors with controlled heating (reflux) and stirring improve reproducibility for multi-gram syntheses .

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